molecular formula C11H8BrNO3 B8540797 3-Amino-2-bromo-5-methoxynaphthalene-1,4-dione

3-Amino-2-bromo-5-methoxynaphthalene-1,4-dione

Cat. No. B8540797
M. Wt: 282.09 g/mol
InChI Key: CKMGFAPTTIUTOR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Amino-2-bromo-5-methoxynaphthalene-1,4-dione is a useful research compound. Its molecular formula is C11H8BrNO3 and its molecular weight is 282.09 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-2-bromo-5-methoxynaphthalene-1,4-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-2-bromo-5-methoxynaphthalene-1,4-dione including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

3-Amino-2-bromo-5-methoxynaphthalene-1,4-dione

Molecular Formula

C11H8BrNO3

Molecular Weight

282.09 g/mol

IUPAC Name

3-amino-2-bromo-5-methoxynaphthalene-1,4-dione

InChI

InChI=1S/C11H8BrNO3/c1-16-6-4-2-3-5-7(6)11(15)9(13)8(12)10(5)14/h2-4H,13H2,1H3

InChI Key

CKMGFAPTTIUTOR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC2=C1C(=O)C(=C(C2=O)Br)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 500.0 mg (1.5 mmol) of 2,3-dibromo-1,4-dihydro-1,4-dioxo-5-methoxynaphthalene in 25 mL of tetrahydrofuran, a drop of ammonia is added. The color of the reaction medium turns black. A current of ammonia is passed through the medium for 2 h at 20° C. The raw product obtained after evaporation of the solvent is purified on cake (support: silica; eluant: dichloromethane/heptane, 80/20) to produce 347.3 g of a mixture of 2-amino-3-bromo-1,4-dihydro-1,4-dioxo-5-methoxynaphthalene and 2-amino-3-bromo-1,4-dihydro-1,4-dioxo-8-methoxynaphthalene.
Name
2,3-dibromo-1,4-dihydro-1,4-dioxo-5-methoxynaphthalene
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Yield
82%

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